molecular formula C15H20O B1525041 (3-Methylcyclohexyl)(2-methylphenyl)methanone CAS No. 1248127-98-1

(3-Methylcyclohexyl)(2-methylphenyl)methanone

Cat. No.: B1525041
CAS No.: 1248127-98-1
M. Wt: 216.32 g/mol
InChI Key: YVACPWCVELGCKB-UHFFFAOYSA-N
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Description

(3-Methylcyclohexyl)(2-methylphenyl)methanone is a ketone derivative featuring a 3-methylcyclohexyl group and a 2-methylphenyl group attached to a carbonyl carbon. The compound is listed under reference code 10-F672457 but is currently discontinued in commercial catalogs .

Biological Activity

(3-Methylcyclohexyl)(2-methylphenyl)methanone, known by its CAS Number 1248127-98-1, is an organic compound with a ketone functional group characterized by a cyclohexyl ring substituted at the 3-position and a phenyl ring at the 2-position. This compound has garnered interest in various biological and pharmacological contexts due to its unique structural properties and potential biological activities.

  • Molecular Formula : C15H18O
  • Molecular Weight : 218.31 g/mol
  • Structural Features :
    • Cyclohexane ring with a methyl group
    • Phenyl ring with a methyl group

Biological Activity Overview

The biological activity of this compound is attributed to its interactions with various biological systems. Its structural similarity to other biologically active compounds suggests potential activity in several areas, including:

Structure-Activity Relationship (SAR) Studies

Recent research has focused on understanding the structure-activity relationships of compounds similar to this compound. For instance, modifications to the cyclohexyl or phenyl rings can significantly impact biological activity. A study exploring analogs of cyclohexylmethanones demonstrated varying degrees of inhibition against Mycobacterium tuberculosis, emphasizing the importance of specific substitutions for enhanced efficacy .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of related compounds on key enzymes involved in bacterial metabolism. For example, certain derivatives have been shown to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), a crucial enzyme for the survival of Mycobacterium tuberculosis, indicating potential as anti-tubercular agents .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
This compoundCyclohexane with methyl and phenyl groupsPotential cannabinoid receptor activity
Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanoneComplex piperazine structureAnti-tubercular activity
(4-Methylcyclohexyl)(2-methylphenyl)methanoneSimilar cyclohexane structureVarying reactivity due to position

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methylcyclohexyl)(2-methylphenyl)methanone?

The synthesis typically involves Friedel-Crafts acylation as a key step. A general methodological approach includes:

  • Acylation : Reacting cyclohexanecarboxylic acid derivatives (e.g., 3-methylcyclohexanecarbonyl chloride) with a substituted benzene (e.g., 2-methyltoluene) in the presence of a Lewis acid catalyst like AlCl₃ .
  • Purification : Column chromatography or recrystallization to isolate the ketone product.
  • Validation : Confirmation via melting point analysis, FT-IR (C=O stretch ~1680 cm⁻¹), and ¹H NMR (aromatic protons at δ 6.5–8.0 ppm, cyclohexyl protons at δ 1.0–2.5 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H NMR : Assigning peaks for aromatic protons (e.g., para-substituted methyl groups at δ 2.3–2.5 ppm) and cyclohexyl protons (multiplet splitting due to chair conformations) .
  • Mass Spectrometry (MS) : Identifying molecular ion peaks (e.g., m/z ≈ 244 for C₁₅H₁₈O) and fragmentation patterns (e.g., loss of CO or methyl groups) .
  • X-ray Crystallography : Resolving spatial conformation of the cyclohexyl and aryl groups, with torsion angles reported between 110–120° for steric stability .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

In silico tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to forecast bioactivity:

  • Antioxidant Potential : Methoxy and hydroxyl groups (if present) enhance radical scavenging, comparable to curcumin’s phenolic framework .
  • Receptor Binding : Molecular docking studies (e.g., AutoDock Vina) assess affinity for targets like cyclooxygenase-2 (COX-2), with binding energies < −6 kcal/mol indicating strong interactions .
  • ADMET Properties : SwissADME predicts logP ≈ 3.5 (moderate lipophilicity) and bioavailability scores > 0.55, suggesting drug-likeness .

Q. How do steric effects influence reaction outcomes during synthesis?

Steric hindrance from the 3-methylcyclohexyl group can lead to:

  • Regioselectivity Issues : Competing ortho/meta acylation pathways in Friedel-Crafts reactions, resolved using directing groups (e.g., –NO₂) or low-temperature conditions (−10°C) to favor kinetic control .
  • Byproduct Formation : Unreacted starting materials or diacylated products, mitigated via stoichiometric control (1:1 molar ratio) and TLC monitoring .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions arise from dynamic conformational changes (e.g., cyclohexyl ring flipping). Methodological solutions include:

  • Variable-Temperature NMR : Cooling to −40°C slows ring inversion, simplifying splitting patterns .
  • COSY/HSQC Experiments : Correlating coupled protons (e.g., cyclohexyl axial/equatorial Hs) to assign ambiguous signals .
  • DFT Calculations : Optimizing geometries at the B3LYP/6-31G(d) level to predict chemical shifts within ±0.3 ppm accuracy .

Q. Data-Driven Analysis

Q. What structural analogs of this compound show promising bioactivity?

Comparative studies highlight:

CompoundKey FeaturesBioactivity (IC₅₀)Reference
(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanoneMultiple methoxy groupsAntioxidant (DPPH assay: 12 µM)
CurcuminDiarylheptanoidAnti-inflammatory (COX-2: 0.2 µM)
ResveratrolStilbeneAnticancer (A549 cells: 25 µM)

Q. How does the compound’s logP affect its application in drug delivery?

Experimental logP values (~3.5) suggest moderate lipophilicity, enabling:

  • Nanoparticle Encapsulation : Using PLGA polymers (logP > 4) for sustained release .
  • BBB Penetration : logP 2–5 correlates with CNS bioavailability, validated via parallel artificial membrane permeability assays (PAMPA) .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs, emphasizing substituent variations and molecular properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(4-Methoxyphenyl)(2-methylphenyl)methanone 4-Methoxyphenyl, 2-methylphenyl C₁₅H₁₄O₂ 226.27 Dihedral angle between benzene rings: 56.34°; crystalline structure reported
2-Furyl[4-(3-methylcyclohexyl)-1-piperazinyl]methanone 2-Furyl, 3-methylcyclohexyl-piperazinyl C₁₆H₂₄N₂O₂ 276.38 Contains a piperazine ring; stereocenters undefined
(2-Amino-5-chlorophenyl)cyclohexylmethanone 2-Amino-5-chlorophenyl, cyclohexyl C₁₃H₁₆ClNO 237.73 Amino and chloro substituents on aromatic ring
JWH-370 ([5-(2-methylphenyl)-1-pentylpyrrol-3-yl]-1-naphthalenyl-methanone) 2-Methylphenyl, naphthalenyl C₂₇H₂₇NO 381.51 Pyrrole and naphthalene moieties; synthetic cannabinoid analog
[4-(1,3-Dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone 4-(1,3-Dioxolan-2-yl)phenyl, 2-methylphenyl C₁₇H₁₆O₃ 268.31 Dioxolane ring enhances solubility; used in organic synthesis

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound combines an aliphatic 3-methylcyclohexyl group with an aromatic 2-methylphenyl group, whereas analogs like JWH-370 feature bulkier aromatic systems (naphthalene) .
  • Functional Group Diversity: Substituents such as methoxy (C₁₅H₁₄O₂), amino-chloro (C₁₃H₁₆ClNO), and dioxolane (C₁₇H₁₆O₃) modify reactivity and applications .

Hydroxyacetophenone Derivatives ():

Compound (CAS) Melting Point (°C) Synthesis Method Natural Sources
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) 97–98 Hydrolysis of 2-chlorovanillin acetate Synthetic
1-[4-Hydroxy-3-(3-methyl-1-butenyl)phenyl]ethanone Not reported Base-mediated isomerization of prenyl groups Helichrysum stoechas, Artemisia

Properties

IUPAC Name

(3-methylcyclohexyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACPWCVELGCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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